molecular formula C12H6F3NO B11873494 1-Cyano-2-(trifluoromethoxy)naphthalene

1-Cyano-2-(trifluoromethoxy)naphthalene

Cat. No.: B11873494
M. Wt: 237.18 g/mol
InChI Key: VSUWXGULCKMXIJ-UHFFFAOYSA-N
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Description

1-Cyano-2-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF₃) attached to a naphthalene ring

Preparation Methods

The synthesis of 1-Cyano-2-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group and the cyano group onto the naphthalene ring. One common method is the trifluoromethoxylation of a naphthalene derivative followed by cyanation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Cyano-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-Cyano-2-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyano-2-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

1-Cyano-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

2-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6H

InChI Key

VSUWXGULCKMXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)OC(F)(F)F

Origin of Product

United States

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